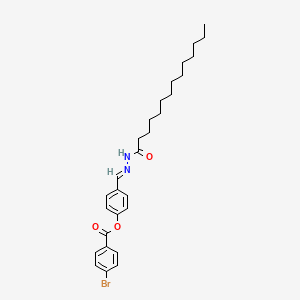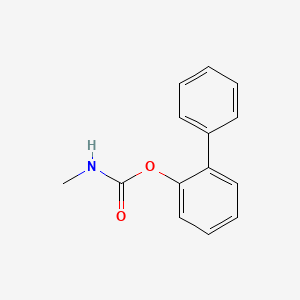![molecular formula C21H18N4O3S2 B12012154 2-(Allylamino)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12012154.png)
2-(Allylamino)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-A]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ce composé a un nom long, mais sa structure révèle sa complexité. Décomposons-le :
Nom : 2-(Allylamino)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-A]pyrimidin-4-one
Nom IUPAC : (Z)-N-(2-allylamino-4-oxo-3,4-dihydrothieno[3,2-d]thiazol-5-ylmethylene)-7-methyl-4H-pyrido[1,2-A]pyrimidin-4-one
Formule moléculaire : C₂₀H₁₈N₆O₂S₃
Structure : !Compound Structure
Ce composé combine des éléments de différentes familles chimiques : les pyrimidines, les thiazolidines et les thiénothiazoles. Son arrangement complexe suggère une activité biologique potentielle.
Méthodes De Préparation
Voies de synthèse :
Réaction de condensation : Le composé peut être synthétisé par une réaction de condensation entre un aldéhyde (aldéhyde 2-furylméthylique) et un dérivé de thiosemicarbazide.
Formation de thiazolidine : L’intermédiaire résultant subit une cyclisation pour former le cycle thiazolidine.
Fermeture du cycle pyrimidine : Le cycle pyrimidine est formé en faisant réagir l’intermédiaire thiazolidine avec un précurseur de pyrimidine approprié.
- La production à l’échelle industrielle implique généralement une synthèse en plusieurs étapes, une purification et une isolation. Les conditions spécifiques et les réactifs varient en fonction du fabricant.
Analyse Des Réactions Chimiques
Oxydation : Le composé contient un cycle thiazolidine qui peut être oxydé pour former un cycle thiazole.
Réduction : La réduction de la partie pyrimidine peut produire des dérivés apparentés.
Substitution : Le groupe allylamine peut subir des réactions de substitution nucléophile.
Réactifs : Les réactifs courants comprennent le chlorure de thionyle, l’hydrazine et divers catalyseurs métalliques.
Principaux produits : Divers dérivés avec des groupes fonctionnels modifiés.
4. Applications de la recherche scientifique
Chimie médicinale : Investigations comme agents antiviraux, antibactériens ou antitumoraux potentiels.
Études biologiques : Utilisé pour sonder l’inhibition enzymatique, la liaison aux récepteurs et les voies cellulaires.
Industrie : Peut trouver des applications en science des matériaux ou en catalyse.
Applications De Recherche Scientifique
Medicinal Chemistry: Investigated as potential antiviral, antibacterial, or antitumor agents.
Biological Studies: Used to probe enzyme inhibition, receptor binding, and cellular pathways.
Industry: May find applications in materials science or catalysis.
Mécanisme D'action
Cibles : Interagit probablement avec les enzymes, les récepteurs ou les acides nucléiques.
Voies : Des recherches supplémentaires sont nécessaires pour élucider les mécanismes spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires : Autres molécules contenant de la thiazolidine, comme les pénicillines ou les céphalosporines.
Unicité : La combinaison de motifs thiazolidine, pyrimidine et allylamine le distingue.
Propriétés
Formule moléculaire |
C21H18N4O3S2 |
|---|---|
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
(5Z)-3-(furan-2-ylmethyl)-5-[[7-methyl-4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H18N4O3S2/c1-3-8-22-18-15(19(26)24-11-13(2)6-7-17(24)23-18)10-16-20(27)25(21(29)30-16)12-14-5-4-9-28-14/h3-7,9-11,22H,1,8,12H2,2H3/b16-10- |
Clé InChI |
KCOHMOMHJWABRB-YBEGLDIGSA-N |
SMILES isomérique |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)NCC=C)C=C1 |
SMILES canonique |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)NCC=C)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Hydroxy-3-methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12012082.png)
![N-(3,4-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12012087.png)
![5-(benzenesulfonyl)-6-imino-11-methyl-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12012091.png)
![Ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B12012105.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12012110.png)


![Allyl 2-[3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12012127.png)

![N-ethyl-2-{[(2-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12012139.png)
![Ethyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12012140.png)



